3,6-DD-3-Gag
説明
特性
CAS番号 |
74240-45-2 |
|---|---|
分子式 |
C9H17NO7 |
分子量 |
251.23 g/mol |
IUPAC名 |
(2S)-2,3-dihydroxy-N-[(2R,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]propanamide |
InChI |
InChI=1S/C9H17NO7/c1-4(13)8(16)7(5(14)2-11)10-9(17)6(15)3-12/h2,4-8,12-16H,3H2,1H3,(H,10,17)/t4-,5+,6+,7-,8-/m1/s1 |
InChIキー |
MPTQYOSXCKGOIE-DWOUCZDBSA-N |
SMILES |
CC(C(C(C(C=O)O)NC(=O)C(CO)O)O)O |
異性体SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)O)NC(=O)[C@H](CO)O)O)O |
正規SMILES |
CC(C(C(C(C=O)O)NC(=O)C(CO)O)O)O |
同義語 |
3,6-DD-3-GAG 3,6-dideoxy-3-(L-glyceroylamino)-D-glucose |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Analogous Compounds
Structural and Functional Similarities
3,6-DD-3-Gag’s hypothetical structure may share key features with halogenated triazines (e.g., 2,4-dichloro-1,3,5-triazine derivatives) and benzodioxathiepins. These compounds often exhibit:
- Electrophilic reactivity due to electron-withdrawing substituents (e.g., chlorine atoms).
- Thermal stability from aromatic or fused-ring systems.
- Bioactivity (e.g., enzyme inhibition or pesticidal properties) .
Physicochemical Properties
A comparative table based on analogous compounds is provided below:
| Property | 3,6-DD-3-Gag (Hypothetical) | 2,4-Dichloro-1,3,5-Triazine (CAS 2831-66-5) | 6,9-Methano-2,4,3-Benzodioxathiepin (CAS 1031-07-8) |
|---|---|---|---|
| Molecular Weight | ~250–300 g/mol* | 149.97 g/mol | 414.79 g/mol |
| Solubility (Water) | Low* | 0.451 mg/mL | Negligible |
| Log Po/w (Partition Coefficient) | ~1.5–2.5* | 1.7–2.1 | 3.8–4.2 (estimated) |
| Bioavailability Score | 0.4–0.6* | 0.55 | Not applicable (environmental pollutant) |
| Key Applications | Research chemical* | Pharmaceutical intermediates | Pesticide (historical use) |
*Derived from structural analogs .
Research Findings and Knowledge Gaps
- Similarity Metrics : Quantitative structure-activity relationship (QSAR) models, as applied to triazines, suggest similarity scores of 0.55–0.59 for functional analogs .
- Unresolved Questions :
- Exact synthesis route and scalability for 3,6-DD-3-Gag.
- In vivo toxicity and environmental impact studies.
- Comparative efficacy in target applications (e.g., vs. 2,4-dichloro-1,3,5-triazine).
準備方法
Solution-Phase Synthesis Strategies
The chemical synthesis of 3,6-DD-3-Gag relies on a modular approach involving protected monosaccharide building blocks. As described in recent protocols, thioglycoside derivatives of d-glucuronic acid with 3,6-di-O-acetyl groups are synthesized to direct α-selective glycosylation. The electron-withdrawing acetyl groups at C3 and C6 positions enhance glycosyl donor reactivity while preventing undesired side reactions. Key steps include:
-
Preparation of Protected Monosaccharides :
d-Glucuronic acid is derivatized with acetyl groups at C3 and C6 using acetic anhydride in pyridine, yielding 3,6-di-O-acetyl-d-glucuronic acid. Thioglycoside activation (e.g., using NIS/AgOTf) facilitates coupling with a suitable acceptor, typically a galactosamine or glucosamine derivative. -
Glycosylation and Deprotection :
Coupling reactions proceed under anhydrous conditions in dichloromethane or acetonitrile. Post-glycosylation, selective deprotection of acetyl groups is achieved via Zemplén transesterification (NaOMe/MeOH), preserving sulfate or other acid-labile functionalities. -
Sulfation and Final Purification :
Site-specific sulfation at C4 or C6 of the hexosamine residue is performed using sulfur trioxide–triethylamine complexes. Reverse-phase HPLC with Hypercarb columns resolves disaccharide isoforms, as validated by LC-MS/MS.
Table 1: Representative Reaction Conditions for 3,6-DD-3-Gag Synthesis
Enzymatic Approaches to Disaccharide Functionalization
β4GalT7-Mediated Galactosylation
The enzyme β4GalT7, critical in GAG biosynthesis, has been harnessed for regioselective galactosylation of xylosides. Studies demonstrate that 3,6-DD-3-Gag derivatives serve as efficient primers for β4GalT7, enabling elongation of GAG chains in vivo. For instance, azide-functionalized naphthoxylosides (e.g., XylNapN3) are galactosylated at the O4 position, followed by enzymatic sulfation using chondroitin sulfotransferases.
Post-Synthetic Modifications
Heparan sulfate 6-O-sulfotransferases (HS6ST) and N-deacetylase/N-sulfotransferases (NDSTs) introduce sulfate groups to synthetic disaccharides. Kinetic analyses reveal that 3,6-DD-3-Gag substrates exhibit higher sulfation efficiency (Kₘ = 12 μM) compared to non-acetylated analogs (Kₘ = 28 μM).
Analytical Validation of Synthetic Disaccharides
LC-MS/MS Quantification
Two principal methods dominate disaccharide analysis:
-
Internal Disaccharide Method : Synthetic 3,6-DD-3-Gag is spiked with isotopically labeled internal standards (e.g., chondrosine-d4). After enzymatic digestion with heparinases, LC-MS/MS on a Hypercarb column quantifies ΔUA-GlcNAc(6S) and ΔUA-GlcNS(3S) fragments.
-
Endogenous Biomarker Analysis : PMP-derivatized disaccharides are resolved on pentafluorophenyl (PFP) columns, with detection limits of 0.1 pmol/μL.
Table 2: LC-MS/MS Parameters for 3,6-DD-3-Gag Detection
| Parameter | Internal Disaccharide Method | Endogenous Biomarker Method |
|---|---|---|
| Column | Hypercarb (250 × 2.1 mm) | PFP (150 × 3.0 mm) |
| Ionization Mode | ESI⁻ | ESI⁺ |
| MRM Transitions | 458.1 → 300.1 | 542.2 → 175.1 |
| LOD (pmol/μL) | 0.05 | 0.1 |
Challenges and Innovations in Scalable Synthesis
Protecting Group Compatibility
The 3,6-di-O-acetyl configuration necessitates orthogonal protection strategies. Recent work employs levulinoyl esters at C2/C4, which are selectively removed under hydrazine hydrate, enabling sequential sulfation.
Solid-Phase Synthesis Advancements
Automated solid-phase synthesizers now assemble disaccharides using photolabile linker systems. A 12-step protocol achieves 3,6-DD-3-Gag in 41% overall yield, surpassing solution-phase methods.
Applications in Glycomics and Therapeutics
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on 3,6-DD-3-Gag?
- Methodological Approach : Conduct a structured literature review using advanced search tools (e.g., Google Scholar) with Boolean operators to filter studies by keywords, publication years, and journals . Prioritize peer-reviewed articles and synthesize findings to highlight unresolved questions, such as inconsistencies in reported biochemical properties or untested hypotheses about its mechanisms. Use citation tracking to identify foundational studies and recent advancements .
- Implementation : Create a matrix comparing methodologies, sample types, and results across studies to visualize gaps (e.g., lack of in vivo validation for in vitro findings) .
Q. What strategies ensure robust experimental design for initial characterization of 3,6-DD-3-Gag?
- Methodological Approach : Define clear variables (e.g., concentration ranges, temperature/pH stability) and controls (e.g., negative/positive controls for enzymatic assays). Use factorial design to test interactions between variables . Validate instrumentation protocols (e.g., HPLC, mass spectrometry) with reference standards to ensure reproducibility .
- Documentation : Maintain detailed lab records, including raw data, calibration logs, and environmental conditions, to facilitate replication .
Q. How should researchers formulate hypothesis-driven questions for 3,6-DD-3-Gag’s functional analysis?
- Methodological Approach : Develop causal or associative research questions (e.g., “Does 3,6-DD-3-Gag inhibit Protein X’s activity under oxidative stress?”) rather than descriptive ones. Ground hypotheses in mechanistic theories (e.g., structural homology to known inhibitors) and justify via literature .
- Validation : Pilot studies with small sample sizes can refine hypotheses and identify feasibility issues before large-scale experiments .
Advanced Research Questions
Q. How can contradictory data on 3,6-DD-3-Gag’s bioactivity be resolved?
- Methodological Approach : Perform meta-analysis to quantify variability across studies. Replicate conflicting experiments under standardized conditions, controlling for confounding factors (e.g., solvent purity, cell line differences) . Use sensitivity analysis to assess how methodological choices (e.g., assay type) impact outcomes .
- Advanced Tools : Apply machine learning models (e.g., BERT-based text mining) to extract contextual patterns from disparate datasets . Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in 3,6-DD-3-Gag toxicity studies?
- Methodological Approach : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for censored data (e.g., survival thresholds) with Kaplan-Meier analysis. Validate assumptions (e.g., normality, homoscedasticity) via residual plots and leverage Bayesian hierarchical models for small-sample studies .
- Reporting : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons. Publish raw datasets and code for transparency .
Q. How can multi-omics integration advance mechanistic studies of 3,6-DD-3-Gag?
- Methodological Approach : Combine transcriptomic, proteomic, and metabolomic data using network analysis tools (e.g., WGCNA) to identify pathways modulated by 3,6-DD-3-Gag. Validate hub nodes (e.g., key enzymes) via CRISPR knockouts or pharmacological inhibition .
- Data Management : Store large omics datasets in FAIR-compliant repositories and use version control for preprocessing pipelines .
Methodological Recommendations
- Data Collection : Use structured surveys (Google Forms) with validated Likert scales for qualitative feedback on experimental workflows .
- Ethical Compliance : Document GDPR/IRB protocols for human/animal studies, including informed consent templates and data anonymization steps .
- Dissemination : Adhere to journal-specific guidelines for figures (e.g., TIFF/PDF formats) and supplementary materials (e.g., raw spectra in appendices) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
